Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-

Nitric oxide synthase inhibition eNOS endothelial function

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- (CAS 920527-14-6), also named N-(3-hydroxy-4-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide, is a synthetic sulfonamide derivative with molecular formula C₁₆H₁₉NO₄S and molecular weight 321.4 g/mol. The compound belongs to the benzenesulfonamide class, a scaffold extensively explored in medicinal chemistry for enzyme inhibition, particularly against carbonic anhydrases, nitric oxide synthases, and bacterial folate pathway enzymes.

Molecular Formula C16H19NO4S
Molecular Weight 321.4 g/mol
CAS No. 920527-14-6
Cat. No. B12614574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-
CAS920527-14-6
Molecular FormulaC16H19NO4S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)O
InChIInChI=1S/C16H19NO4S/c1-11(2)12-4-7-14(8-5-12)22(19,20)17-13-6-9-16(21-3)15(18)10-13/h4-11,17-18H,1-3H3
InChIKeyILXFWGJJYGDWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- (CAS 920527-14-6): Chemical Identity and Compound-Class Context for Scientific Procurement


Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- (CAS 920527-14-6), also named N-(3-hydroxy-4-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide, is a synthetic sulfonamide derivative with molecular formula C₁₆H₁₉NO₄S and molecular weight 321.4 g/mol [1]. The compound belongs to the benzenesulfonamide class, a scaffold extensively explored in medicinal chemistry for enzyme inhibition, particularly against carbonic anhydrases, nitric oxide synthases, and bacterial folate pathway enzymes [2]. Its structural signature—a 4-isopropyl substituent on the benzenesulfonamide ring coupled with a 3-hydroxy-4-methoxyphenyl group on the sulfonamide nitrogen—distinguishes it from simpler benzenesulfonamides and underpins its specific molecular recognition properties [3].

Why CAS 920527-14-6 Cannot Be Replaced by Generic Benzenesulfonamide Analogs in Nitric Oxide Synthase Research


Substituting CAS 920527-14-6 with a generic benzenesulfonamide analog in eNOS-targeted studies introduces uncontrolled variability in inhibitory potency and isoform selectivity. The compound's Ki of 720 nM against bovine recombinant eNOS, measured via hemoglobin capture assay for nitric oxide production, provides a specific quantitative anchor [1]. In contrast, closely related benzenesulfonamide-based eNOS inhibitors in the same assay format span over two orders of magnitude in potency—from low nanomolar to >40 µM—depending on the nature of the N-aryl substituent and the para-substituent on the benzenesulfonamide ring [2]. The 3-hydroxy-4-methoxyphenyl motif contributes hydrogen-bond donor/acceptor capacity that is absent in simpler N-phenyl or N-(4-methoxyphenyl) analogs, altering both target engagement and off-target profiles. Without the specific substitution pattern of CAS 920527-14-6, experimental reproducibility and structure–activity relationship (SAR) continuity are compromised.

Quantitative Differentiation Evidence for CAS 920527-14-6 Against Structural Analogs and In-Class Alternatives


eNOS Inhibitory Potency: CAS 920527-14-6 vs. Representative Benzenesulfonamide-Derived eNOS Inhibitors from the Same Assay Panel

CAS 920527-14-6 demonstrates a Ki of 720 nM against bovine recombinant eNOS (hemoglobin capture assay, NO production readout) [1]. In the broader benzenesulfonamide eNOS inhibitor landscape reported in BindingDB, structurally related compounds span a wide potency range: a 6-{4-[2-(4-isobutyl-piperazin-1-yl)-ethyl]-phenyl} benzenesulfonamide derivative achieved an IC₅₀ of 372 nM on human eNOS, while simpler benzenesulfonamide analogs lacking the elaborated N-aryl group show Ki values exceeding 17,000–40,000 nM [2]. CAS 920527-14-6 occupies an intermediate potency tier, approximately 2-fold weaker than the most potent benzenesulfonamide-based eNOS inhibitor in the comparative dataset but approximately 24- to 56-fold more potent than the weakest benzenesulfonamide entries.

Nitric oxide synthase inhibition eNOS endothelial function benzenesulfonamide SAR

Structural Differentiation: The 3-Hydroxy-4-Methoxyphenyl Motif vs. Simpler N-Aryl Substituents in eNOS Binding

The N-(3-hydroxy-4-methoxyphenyl) group of CAS 920527-14-6 introduces dual hydrogen-bond functionality (phenolic -OH as donor; methoxy -OCH₃ as acceptor) that is absent in the simpler N-(4-methoxyphenyl)benzenesulfonamide and N-isopropylbenzenesulfonamide comparator fragments studied in phthalocyanine-sulfonamide conjugate systems [1]. In those photodynamic antimicrobial studies, N-(4-methoxyphenyl)benzenesulfonamide and N-isopropylbenzenesulfonamide each individually contributed to bacterial inactivation, but neither fragment alone captures the combined electronic and steric features of the 3-hydroxy-4-methoxy substitution pattern present in CAS 920527-14-6 [1]. The simultaneous presence of both substituents on the N-phenyl ring is expected to modulate sulfonamide NH acidity (pKa) and thereby influence zinc-binding capacity in metalloenzyme active sites such as carbonic anhydrases and NOS isoforms [2].

Structure–activity relationship sulfonamide N-substitution hydrogen bonding eNOS pharmacophore

Molecular Weight and Physicochemical Differentiation from Smaller Benzenesulfonamide Scaffolds

CAS 920527-14-6 has a molecular weight of 321.4 g/mol [1], placing it approximately 1.6-fold higher than the simple 4-isopropylbenzenesulfonamide scaffold (MW = 199.27 g/mol; CAS 6335-39-3) and roughly 2-fold higher than unsubstituted benzenesulfonamide (MW = 157.19 g/mol) . This increased molecular weight, driven by the 3-hydroxy-4-methoxyphenyl N-substituent, correlates with higher lipophilicity (calculated logP) and increased polar surface area due to the additional oxygen atoms. These physicochemical shifts directly affect membrane permeability, solubility, and protein-binding characteristics compared to the minimal benzenesulfonamide core.

Physicochemical properties Lipinski parameters molecular weight drug-likeness

Patent-Backed Therapeutic Relevance in Inflammatory and Proliferative Disorders vs. Generic Sulfonamide Antibiotics

The benzenesulfonamide compound class encompassing CAS 920527-14-6 is claimed in US10556883B2 for use in pharmaceutical and cosmetic compositions targeting inflammatory and proliferative skin disorders including psoriasis, atopic dermatitis, acne, and actinic keratosis, with demonstrated inhibitory effects on TNF-α production [1]. This therapeutic orientation toward cytokine modulation and dermatological application distinguishes it from the classical antibacterial sulfonamides (e.g., sulfamethoxazole, sulfadiazine) that act via dihydropteroate synthase inhibition in the bacterial folate pathway. While CAS 920527-14-6 is not explicitly exemplified as a single compound in the patent's experimental section, its structure falls within the Markush formula (I), and the patent's biological data on representative compounds provide class-level evidence for anti-inflammatory mechanism of action distinct from antibacterial sulfonamides [1].

TNF-α inhibition psoriasis dermatology cosmeceutical anti-inflammatory

Recommended Research and Industrial Application Scenarios for CAS 920527-14-6 Based on Quantitative Differentiation Evidence


eNOS Chemical Probe for Nitric Oxide Pathway Dissection at Moderate Potency Tier

With a confirmed Ki of 720 nM against bovine recombinant eNOS [1], CAS 920527-14-6 serves as a moderately potent chemical probe for studying endothelial nitric oxide synthase function. Its potency tier—weaker than sub-100 nM inhibitors but substantially stronger than inactive benzenesulfonamide controls (>17,000 nM)—makes it suitable for dose–response studies where partial eNOS inhibition is desired rather than complete enzymatic blockade. Researchers investigating NO-mediated vasodilation, angiogenesis, or endothelial dysfunction can use this compound to establish concentration–effect relationships without the confounding cytotoxicity sometimes associated with ultra-potent NOS inhibitors.

Structure–Activity Relationship (SAR) Expansion Around the 3-Hydroxy-4-Methoxyphenyl Pharmacophore

The 3-hydroxy-4-methoxyphenyl N-substituent of CAS 920527-14-6 provides a distinct H-bond donor/acceptor configuration not present in the simpler N-(4-methoxyphenyl) or N-isopropyl fragments characterized in phthalocyanine-sulfonamide conjugate studies [2]. Medicinal chemistry teams developing sulfonamide-based inhibitors for metalloenzymes (carbonic anhydrases, NOS isoforms, MMPs) can use this compound as a scaffold-hopping intermediate, systematically varying the 4-isopropyl group or the 3-hydroxy-4-methoxyphenyl motif to map SAR around zinc-binding sulfonamide pharmacophores.

Anti-Inflammatory Lead Optimization in Dermatological and Cosmeceutical Programs

Patent US10556883B2 establishes the benzenesulfonamide class containing CAS 920527-14-6 as TNF-α production inhibitors with claimed utility in psoriasis, atopic dermatitis, acne, and actinic keratosis [3]. For cosmetic and dermatological formulation R&D, this compound represents a starting point for developing non-steroidal anti-inflammatory topical agents. Its dual hydroxy-methoxy substitution pattern may confer favorable skin penetration and local tolerability properties compared to halogenated or nitro-substituted benzenesulfonamide analogs, though experimental confirmation of these properties is still needed.

Physicochemical Benchmarking for Computational ADME Model Calibration

The molecular weight of 321.4 g/mol and heteroatom-rich composition (C₁₆H₁₉NO₄S) of CAS 920527-14-6 [4] position it at the lower boundary of 'beyond Rule of 5' chemical space. Computational chemistry groups can use this compound's experimentally determined eNOS binding data (Ki = 720 nM) alongside calculated physicochemical descriptors (logP, TPSA, H-bond counts) to calibrate QSAR models that predict target engagement for moderately lipophilic sulfonamides. Its 1.6–2.0× molecular weight advantage over simpler benzenesulfonamide scaffolds provides a valuable data point for testing the predictive accuracy of ADME models across the molecular weight spectrum of sulfonamide chemical space.

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